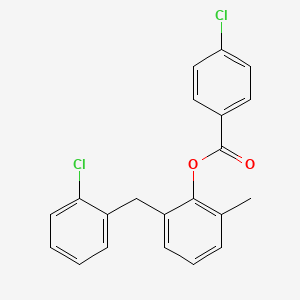
2-(2-Chlorobenzyl)-6-methylphenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)-6-methylphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-6-methylphenyl 4-chlorobenzoate typically involves the esterification of 2-(2-chlorobenzyl)-6-methylphenol with 4-chlorobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-6-methylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 2-(2-chlorobenzyl)-6-methylbenzaldehyde or 2-(2-chlorobenzyl)-6-methylbenzoic acid.
Reduction: Formation of 2-(2-chlorobenzyl)-6-methylphenyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Chlorobenzyl)-6-methylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-6-methylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorinated aromatic rings allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl alcohol
- 4-Chlorobenzoic acid
- 2,6-Dichlorobenzyl alcohol
- 4-Chlorobenzyl chloride
Uniqueness
2-(2-Chlorobenzyl)-6-methylphenyl 4-chlorobenzoate is unique due to the combination of its chlorinated benzyl and benzoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6279-40-9 |
|---|---|
Molecular Formula |
C21H16Cl2O2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
[2-[(2-chlorophenyl)methyl]-6-methylphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16Cl2O2/c1-14-5-4-7-17(13-16-6-2-3-8-19(16)23)20(14)25-21(24)15-9-11-18(22)12-10-15/h2-12H,13H2,1H3 |
InChI Key |
GLQNRGAFJZFBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















